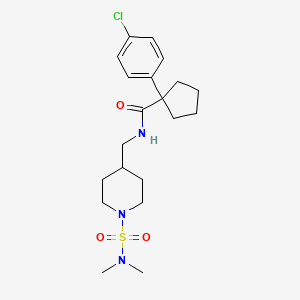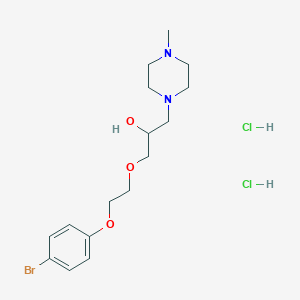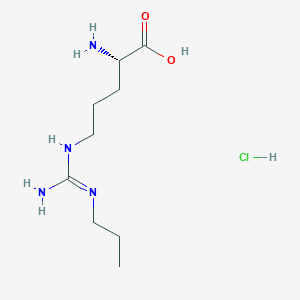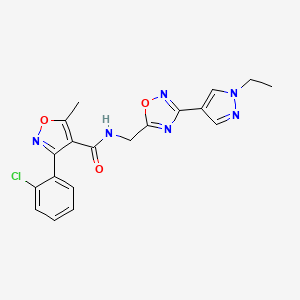
Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you mentioned often contain furan, oxazole, and thiazole rings. These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring . They are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and has been used to synthesize oxazoles .Molecular Structure Analysis
The molecular structure of similar compounds often contains furan, oxazole, and thiazole rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. Thiazole, on the other hand, is a five-membered ring containing two heteroatoms, one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings. For example, the Van Leusen reaction can be used to form oxazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the solubility, lipophilicity, and other properties can be influenced by the specific structure of the compound .Scientific Research Applications
Synthesis and Chemical Properties
Facile One-Pot Synthesis
The compound participates in the Diels-Alder reaction involving 2-substituted 4-(trimethyl-silyloxy)oxazoles and dimethyl acetylenedicarboxylate or ethyl propiolate, yielding furan-3,4-dicarboxylic or furan-3-carboxylic esters. This demonstrates its utility in synthesizing furan derivatives through a facile one-pot process (Hari, Iguchi, & Aoyama, 2004).
Molecular Docking and Enzyme Inhibition
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibit significant α-glucosidase and β-glucosidase inhibition, showing potential as therapeutic agents. Molecular docking studies have highlighted the interaction modes with enzyme active sites, providing insight into their inhibitory mechanisms (Babar et al., 2017).
Biological Studies
Antimicrobial and Antifungal Activities
The synthesized derivatives of ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate have shown promising antimicrobial and antifungal properties. Such activities underline the potential of these compounds in developing new antibacterial and antifungal agents (Raol & Acharya, 2015).
Antitumor Activity
Some ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their in vitro antitumor activity against 60 human tumor cell lines by the National Cancer Institute (NCI). The findings suggest potential anticancer activity, indicating the relevance of these compounds in cancer research (El-Subbagh, Abadi, & Lehmann, 1999).
Chemical Reactivity and Modification
Reactivity with Nucleophiles
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate's reaction with various nucleophiles indicates a wide range of possible modifications. Such studies are crucial for the development of novel compounds with enhanced or specialized properties (Maadadi, Pevzner, & Petrov, 2016).
Versatile Intermediate for Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles, showcasing the adaptability of similar compounds in generating diverse heterocyclic structures (Honey, Pasceri, Lewis, & Moody, 2012).
Mechanism of Action
Target of Action
The compound “Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate” contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Without specific studies on this compound, it’s hard to definitively say which biochemical pathways it affects. Given the biological activities of other thiazole derivatives, it might be involved in a variety of cellular processes .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the ADME properties of this compound.
Result of Action
Other thiazole derivatives have shown a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPSAUCAKNLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)



![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)


![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)
